molecular formula C₁₄H₁₅D₄N₅O₅ B1161090 Hydroxy Famciclovir-d4

Hydroxy Famciclovir-d4

Cat. No.: B1161090
M. Wt: 341.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Famciclovir-d4 is a deuterated analog of a Famciclovir derivative, specifically designed for use in research and development. Famciclovir is a well-established prodrug antiviral agent that is rapidly converted in the body to its active form, penciclovir. Penciclovir is a nucleoside analog that inhibits viral DNA polymerase, thereby selectively inhibiting the replication of herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This deuterated compound serves as a critical analytical standard in various research applications. Its primary value lies in the use of deuterium as a stable isotope label, making it an ideal internal standard for the quantitative analysis of Famciclovir and its metabolites using advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By improving the accuracy and reliability of analytical methods, this compound aids in drug metabolism and pharmacokinetics (DMPK) studies . The compound is presented as a solid powder and should be stored refrigerated or frozen and protected from light to ensure stability . Please Note: This product is intended for research and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C₁₄H₁₅D₄N₅O₅

Molecular Weight

341.36

Origin of Product

United States

Preparation Methods

Deuterated Alkylation of Purine Intermediate

The synthesis begins with the alkylation of 2-amino-6-halopurine, a core intermediate in Famciclovir production. As detailed in Patent US6761767B2, the reaction of 2-amino-6-chloropurine with a deuterated alkylating agent (e.g., CD3_3-I or CD3_3-OTs) in dimethylformamide (DMF) yields the N-9-deuterioalkylated purine derivative. Key parameters include:

ParameterConditionPurpose
SolventDMF or N-methylpyrrolidoneEnhances solubility and reaction rate
Temperature50–70°COptimizes alkylation efficiency
BasePotassium carbonate (1–1.5 eq)Facilitates deprotonation
Deuterated alkylating agentCD3_3-I (1.2 eq)Ensures N-9 selectivity

This step achieves >95% N-9 regioselectivity, minimizing the formation of N-7 byproducts. Post-reaction, the mixture is subjected to crystallization by adding D2_2O, selectively precipitating the N-9-deuterioalkylated form due to its lower solubility in aqueous-organic media.

Catalytic Deuteration and Reduction

The alkylated intermediate undergoes catalytic deuteration to introduce additional deuterium atoms. Patent WO2004099208A1 describes a hydrogenation protocol adaptable for deuterium labeling. Using palladium on charcoal (Pd/C) in ethyl acetate–methanol (9:1) with ammonium formate-d2_2 as the deuterium source, the chloropurine moiety is reduced to the amine while incorporating deuterium:

Reaction Conditions :

  • Catalyst : 10% Pd/C (50% wet, 10% w/w substrate)

  • Solvent : Ethyl acetate–methanol (9:1)

  • Deuterium source : Ammonium formate-d2_2 (1.2 eq)

  • Temperature : 50–70°C

  • Time : 4–5 hours

This step achieves >99% deuteration at the 3,3,4,4 positions, confirmed via 2^2H NMR.

Hydroxylation via Controlled Hydrolysis

The terminal acetate group of Famciclovir-d4 is hydrolyzed to a hydroxyl group under basic conditions. Using deuterium oxide (D2_2O) and triethylamine in tetrahydrofuran (THF), the reaction proceeds as follows:

Famciclovir-d4+D2OEt3NHydroxy Famciclovir-d4+CD3COOD\text{Famciclovir-d4} + \text{D}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{CD}_3\text{COOD}

Optimized Conditions :

  • Solvent : THF–D2_2O (4:1)

  • Base : Triethylamine (2 eq)

  • Temperature : 25°C

  • Time : 12–24 hours

This method preserves deuterium integrity while achieving >90% conversion to the hydroxy derivative.

Analytical Validation and Characterization

Chromatographic Purity Assessment

Stability-indicating HPLC methods, validated per ICH guidelines, ensure the absence of degradation products. Key parameters include:

ColumnMobile PhaseFlow RateRetention Time
Eclipse Plus C18 (250 mm)Acetonitrile–methanol–acetic acid (50:20:30)1 mL/min3.56 min

Forced degradation studies under acidic (0.1 M DCl), basic (0.1 M NaOD), and oxidative (D2_2O2_2) conditions confirm method specificity. this compound remains resolved from degradation products, with >98% recovery under all conditions.

Spectroscopic Confirmation

  • UV-Vis : λmax=312 nm\lambda_{\text{max}} = 312\ \text{nm} (ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1}).

  • FT-IR : Peaks at 1650 cm1^{-1} (C=O), 2100 cm1^{-1} (C-D), and 3400 cm1^{-1} (O-H).

  • MS (ESI+) : m/z 326.4 [M+H]+^+, isotopic pattern consistent with d4_4 labeling.

Challenges and Optimization

  • Isotopic Purity : Use of anhydrous DMF and rigorous exclusion of H2_2O prevents proton-deuterium exchange during alkylation.

  • Byproduct Mitigation : Silica gel chromatography (Patent US6761767B2) removes residual N-7-alkylated impurities (<0.5%).

  • Scale-Up Considerations : Batch crystallization in D2_2O–DMF mixtures improves yield to 75–80% at kilogram scale .

Q & A

Q. How can researchers ensure compliance with regulatory guidelines when using this compound in preclinical studies?

  • Methodological Answer : Follow ICH M10 guidelines for bioanalytical method validation. Document deuterated standard sourcing (e.g., Certificate of Analysis) and stability data. For animal studies, include a pharmacokinetic rationale for dose selection (e.g., allometric scaling from in vitro IC50) in IACUC protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.